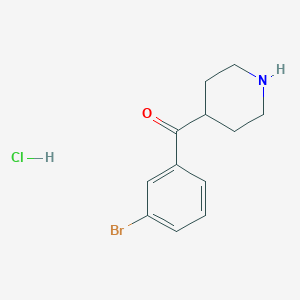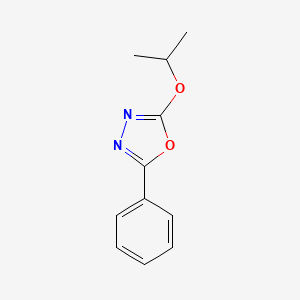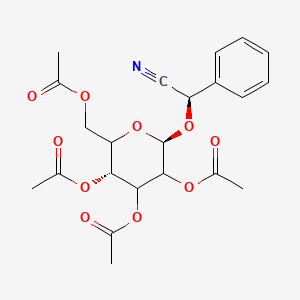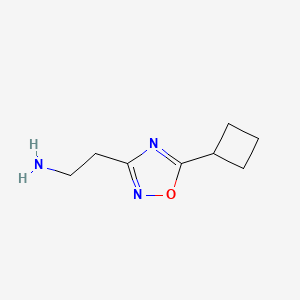
(3-Bromophenyl)-4-piperidinyl-methanone HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a broader class of chemical entities that have been synthesized and studied for their diverse chemical properties and potential applications in various fields, excluding drug use and dosage, and side effects. The focus is primarily on the synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds similar to (3-Bromophenyl)-4-piperidinyl-methanone HCl involves multi-step chemical reactions, starting from basic organic compounds and leading to complex structures through processes such as amidation, Friedel-Crafts acylation, and hydration. One example includes the synthesis of related compounds using piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% (Zheng, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category often includes complex arrangements with specific geometric and crystallographic characteristics. For instance, studies have detailed the crystal structure, confirming molecular conformations such as chair and boat forms for the piperidine ring, alongside detailed X-ray diffraction data to elucidate spatial arrangements (Karthik et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including substitution and debromination, influenced by substituents and reaction conditions. Kinetic studies have revealed that reactions such as piperidinodebromination can be accurately described by modified Hammett relationships, indicating the influence of electronic effects on reaction rates (Guanti et al., 1977).
Physical Properties Analysis
Physical properties such as thermal stability and optical characteristics have been analyzed using techniques like thermogravimetric analysis (TGA) and spectroscopic methods. These studies reveal that compounds within this chemical class demonstrate stability over a range of temperatures and exhibit specific optical properties due to their structural characteristics (Karthik et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties of (3-Bromophenyl)-4-piperidinyl-methanone HCl and related compounds have shown a range of reactivities and interactions. For example, studies on the antioxidant properties and potential inhibitory effects on enzymes like carbonic anhydrase suggest these compounds have significant biological relevance, providing insight into their chemical behavior and interactions at the molecular level (Nar et al., 2013).
Eigenschaften
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-4-piperidinyl-methanone HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)


![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)